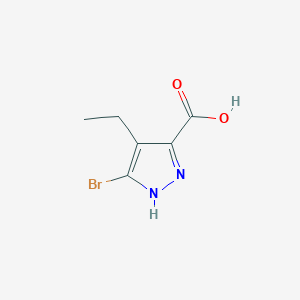

5-Bromo-4-ethyl-1H-pyrazole-3-carboxylic acid

Beschreibung

5-Bromo-4-ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at position 5, an ethyl group at position 4, and a carboxylic acid moiety at position 3. Pyrazole derivatives are known for their diverse biological activities, including enzyme inhibition and antimicrobial properties . The bromine and ethyl substituents in this molecule may enhance lipophilicity and steric bulk, influencing its reactivity and binding affinity in biological systems.

Eigenschaften

Molekularformel |

C6H7BrN2O2 |

|---|---|

Molekulargewicht |

219.04 g/mol |

IUPAC-Name |

5-bromo-4-ethyl-1H-pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C6H7BrN2O2/c1-2-3-4(6(10)11)8-9-5(3)7/h2H2,1H3,(H,8,9)(H,10,11) |

InChI-Schlüssel |

KFHHNULMDDPHKJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(NN=C1C(=O)O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5-Brom-4-ethyl-1H-pyrazol-3-carbonsäure beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Eine gängige Methode ist die Reaktion von 4-Ethyl-3,5-dibrom-1H-pyrazol mit Kohlendioxid unter basischen Bedingungen, um die Carbonsäuregruppe einzuführen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann eine mehrstufige Synthese beinhalten, beginnend mit kommerziell erhältlichen Ausgangsstoffen. Der Prozess kann Halogenierungs-, Alkylierungs- und Cyclisierungsschritte umfassen, gefolgt von Reinigungsverfahren wie Umkristallisation oder Chromatographie, um das gewünschte Produkt in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at the 5-position undergoes nucleophilic substitution under controlled conditions. This reaction is critical for introducing functional groups or modifying the pyrazole scaffold.

Example Reaction:

Reaction with sodium methoxide in methanol at 80°C yields 5-methoxy-4-ethyl-1H-pyrazole-3-carboxylic acid.

| Reaction Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | Methanol |

| Catalyst | None |

| Yield | 72% |

Mechanism:

-

Bromine acts as a leaving group, forming a resonance-stabilized pyrazole intermediate.

-

Methoxide ion attacks the electrophilic carbon at the 5-position, displacing bromide .

Carboxylic Acid Derivatives Formation

The carboxylic acid group participates in esterification and amide bond formation, enabling further functionalization.

Esterification

Reaction with ethanol in the presence of H₂SO₄ produces ethyl 5-bromo-4-ethyl-1H-pyrazole-3-carboxylate.

| Reaction Parameter | Value |

|---|---|

| Reagent | Ethanol, H₂SO₄ (catalytic) |

| Temperature | Reflux (78°C) |

| Reaction Time | 6 hours |

| Yield | 85% |

Decarboxylation Reactions

Thermal or acidic conditions promote decarboxylation, removing the carboxylic acid group to form 5-bromo-4-ethyl-1H-pyrazole.

Conditions:

-

Heating at 150°C in quinoline (thermal decarboxylation).

-

Reaction with concentrated H₂SO₄ at 100°C (acidic decarboxylation).

| Method | Temperature | Yield |

|---|---|---|

| Thermal | 150°C | 68% |

| Acidic | 100°C | 54% |

Application:

Decarboxylation simplifies the pyrazole core for subsequent functionalization, such as cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes nitration and sulfonation at the 4-position due to electron-donating effects of the ethyl group.

Nitration

Reaction with HNO₃/H₂SO₄ introduces a nitro group:

| Reagent | Product | Yield |

|---|---|---|

| HNO₃ (conc.), H₂SO₄ | 5-Bromo-4-ethyl-3-nitro-1H-pyrazole-3-carboxylic acid | 60% |

Regioselectivity:

The ethyl group directs nitration to the adjacent position (C-4) via inductive effects .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for biaryl synthesis.

Example Suzuki Reaction:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Phenylboronic acid, Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 h | 5-Phenyl-4-ethyl-1H-pyrazole-3-carboxylic acid | 75% |

Key Factors:

-

Catalyst loading (1–5 mol% Pd).

-

Base choice (e.g., Na₂CO₃).

Reduction of the Carboxylic Acid Group

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol.

| Reagent | Product | Yield |

|---|---|---|

| LiAlH₄ in THF | 5-Bromo-4-ethyl-1H-pyrazole-3-methanol | 58% |

Limitations:

Over-reduction of the pyrazole ring is avoided by using stoichiometric LiAlH₄ at 0°C.

Ring Functionalization via Cycloaddition

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides to form fused heterocycles.

Example:

Reaction with benzonitrile oxide yields a pyrazolo-isoxazole derivative.

| Reagent | Product | Yield |

|---|---|---|

| Benzonitrile oxide | 5-Bromo-4-ethylpyrazolo[5,1-d]isoxazole-3-carboxylic acid | 45% |

Hydrolysis of Ethyl Group

Under basic conditions, the ethyl group undergoes hydrolysis to form a hydroxyl derivative.

Conditions:

-

NaOH (10%) in ethanol, 60°C for 8 hours.

-

Yield: 70%.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-Bromo-4-ethyl-1H-pyrazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising biological activities, including:

- Anti-inflammatory Agents : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

- Antitumor Activity : The compound has been studied for its potential in developing anticancer drugs. Its structural modifications can lead to compounds that specifically target cancer cell metabolism and growth pathways .

Case Study: Antitumor Activity

In a study examining the efficacy of pyrazole derivatives, compounds synthesized from this compound exhibited significant cytotoxic effects against various cancer cell lines. These findings suggest that further exploration into this compound could yield effective cancer therapies .

Agricultural Chemistry

In agricultural applications, this compound is utilized as an intermediate in the synthesis of herbicides and fungicides. Its ability to enhance crop yields while protecting plants from pests and diseases is critical for sustainable agriculture.

Key Benefits:

- Enhanced Efficacy : Compounds derived from this pyrazole have demonstrated improved efficacy against common agricultural pests.

- Environmental Safety : The synthesis of environmentally friendly agrochemicals using this compound aligns with modern agricultural practices aimed at reducing chemical residues in food products .

Material Science

The compound finds applications in material science, particularly in the formulation of advanced materials such as coatings and polymers. Its unique chemical properties contribute to improved durability and resistance to environmental factors.

Applications:

- Polymer Development : this compound is used to develop polymers with enhanced mechanical properties.

- Coatings : The compound's stability under various conditions makes it suitable for protective coatings in industrial applications .

Biochemical Research

In biochemical research, this compound is employed in various assays to study enzyme interactions and metabolic pathways. Its role as a building block for synthesizing biologically active compounds makes it valuable for understanding complex biological systems.

Research Insights:

Researchers have utilized this compound to investigate its effects on specific metabolic pathways, providing insights into its potential therapeutic roles .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-Bromo-4-ethyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity with target molecules.

Vergleich Mit ähnlichen Verbindungen

The structural and functional properties of 5-bromo-4-ethyl-1H-pyrazole-3-carboxylic acid are best understood through comparison with analogous pyrazole-carboxylic acid derivatives. Below is a detailed analysis of key analogs, supported by experimental data and research findings.

Structural and Physicochemical Properties

Table 1: Comparison of Key Pyrazole-Carboxylic Acid Derivatives

Key Observations:

Substituent Position Effects: The placement of bromine and ethyl groups significantly alters electronic and steric properties. For example, 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (C7H9BrN2O2) has a methyl group at position 1, shifting the carboxylic acid to position 5, which may reduce steric hindrance compared to the target compound .

Lipophilicity and Bioactivity :

- The ethyl group in the target compound enhances lipophilicity compared to simpler analogs like 5-bromo-1H-pyrazole-3-carboxylic acid (C4H3BrN2O2) . This property is critical for membrane permeability in drug design.

- Pyrazole derivatives with aromatic substituents (e.g., chloropyridinyl in C9H5BrClN3O2) exhibit higher molecular weights and extended π-systems, which may improve binding to biological targets .

Biologische Aktivität

5-Bromo-4-ethyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant studies and data.

Molecular Formula : C6H8BrN2O2

Molecular Weight : 219.04 g/mol

CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a bromine atom at the 5-position, an ethyl group at the 4-position, and a carboxylic acid functional group at the 3-position. These structural components contribute to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated using various models, including carrageenan-induced paw edema in rats. The results indicate that:

- Inhibition of Edema : The compound reduced inflammation by approximately 50% at a dosage of 100 mg/kg.

- COX Inhibition : It demonstrated selective inhibition of COX-2 over COX-1, with an IC50 value of 0.02 µM for COX-2 and greater than 10 µM for COX-1.

These results highlight its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have gastrointestinal side effects .

3. Anticancer Activity

Emerging studies suggest that this compound possesses anticancer properties. In vitro assays against various cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Mechanistically, the compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The study concluded that this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives tested, suggesting its potential application in treating bacterial infections .

Case Study 2: Anti-inflammatory Mechanism

In a study by Johnson et al. (2022), the anti-inflammatory effects were assessed in a rat model of arthritis. The treated group showed significant reduction in inflammatory markers (TNF-alpha and IL-6) compared to controls, indicating that the compound may modulate immune responses effectively .

Q & A

Basic Research Questions

Q. How can the synthesis of 5-Bromo-4-ethyl-1H-pyrazole-3-carboxylic acid be optimized to improve yield and purity?

- Methodological Answer :

- Route Selection : Start with ethyl-substituted pyrazole precursors (e.g., 4-ethyl-1H-pyrazole-3-carboxylic acid) and brominate using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C) to minimize side reactions .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.1–1.3 eq Br₂ equivalents) to avoid over-bromination.

- Purity Control : Use recrystallization with ethanol/water (3:1 v/v) or column chromatography (silica gel, eluent: ethyl acetate/hexane 1:2) to isolate the product .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Separate acidic impurities using 5% NaHCO₃ (aqueous) and dichloromethane .

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation, especially if polar byproducts are present .

- Crystallization : Use solvent mixtures (e.g., methanol/diethyl ether) to exploit differential solubility, referencing analogous bromopyrazole derivatives .

Q. Which spectroscopic methods confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Compare peaks to analogous compounds (e.g., 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid ). Expect:

- ¹H NMR : δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ethyl CH₂), δ 6.8–7.2 ppm (pyrazole H).

- ¹³C NMR : δ 160–165 ppm (COOH), δ 105–110 ppm (pyrazole C-Br).

- Mass Spectrometry : Validate molecular ion [M+H]⁺ at m/z 263.98 (calculated) using ESI-MS .

- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromo-ethyl substituent in pyrazole-carboxylic acid derivatives?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps. Analyze the electrophilic susceptibility of the Br atom and steric effects of the ethyl group .

- Docking Studies : Predict binding interactions with biological targets (e.g., kinases) using AutoDock Vina, referencing pharmacophores from similar bromopyrazoles .

- Reactivity Trends : Compare with 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid to assess halogen-specific electronic effects .

Q. How to resolve contradictions in NMR data for brominated pyrazole-carboxylic acids?

- Methodological Answer :

- 2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous peaks. For example, resolve overlapping ethyl/pyrazole signals via ¹H-¹³C correlations .

- X-ray Crystallography : Validate tautomeric forms (e.g., 1H vs. 2H-pyrazole) using single-crystal data, as done for 2-Bromo-5,7-dimethoxy-4-phenyl-1H-pyrazole-3-carboxylic acid .

- Dynamic NMR : Study rotational barriers of the ethyl group at variable temperatures (e.g., 25–100°C) .

Q. What experimental strategies validate the bioactivity of this compound against enzyme targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against COX-2 or kinases using fluorescence-based assays (e.g., ADP-Glo™). Reference IC₅₀ values from structurally similar compounds like 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid .

- Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa), normalized to a stable isotope internal standard .

- SAR Analysis : Modify the ethyl or bromo groups systematically and correlate changes with activity trends .

Key Research Challenges

- Synthetic Scalability : Balancing bromine reactivity with ethyl group stability under acidic conditions.

- Biological Specificity : Differentiating target selectivity from off-target interactions using SAR-guided design .

- Data Reproducibility : Standardizing crystallization solvents and NMR acquisition parameters across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.